molecular formula C11H10N2OS B12798261 Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- CAS No. 23224-08-0

Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-

Cat. No.: B12798261
CAS No.: 23224-08-0
M. Wt: 218.28 g/mol
InChI Key: VHAXYBWGPIXDEA-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name derives from its fused heterocyclic core and substituent positioning. The imidazo[2,1-b]thiazole system consists of a thiazole ring (positions 1–3) fused to an imidazole ring (positions 4–6), with numbering proceeding clockwise from the sulfur atom in the thiazole moiety. The “5,6-dihydro” designation indicates partial saturation at the imidazole ring’s C5–C6 bond, while the phenol group occupies position 3 of the thiazole ring.

IUPAC Name :
4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol.

Systematic Identifiers :

  • SMILES : C1CSC2=NC(=CN21)C3=CC=C(C=C3)O
  • InChIKey : ZAKNXVYBQHMJDW-UHFFFAOYSA-N
  • Molecular Formula : C₁₁H₁₀N₂OS

The molecular weight is 218.27 g/mol, with a calculated exact mass of 218.0514 Da.

Crystallographic Analysis and Three-Dimensional Conformation

While no experimental crystal structure exists for this compound, analogous imidazo[2,1-b]thiazoles adopt triclinic or monoclinic systems with π-stacking interactions. Density functional theory (DFT) optimization predicts:

Parameter Predicted Value
Bond length (S1–C2) 1.74 Å
Dihedral angle (C3–N4) 12.3°
Torsion (C5–C6) 178.9°

The phenol ring lies nearly perpendicular to the heterocyclic core (dihedral angle: 85.2°), minimizing steric hindrance. Non-covalent interactions include:

  • O–H···N hydrogen bonds between phenolic -OH and thiazole N (2.89 Å)
  • C–H···π interactions involving aromatic protons and the imidazole ring

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical ¹H NMR predictions (DMSO-d₆, 400 MHz):

Proton δ (ppm) Multiplicity
Phenolic -OH 9.87 singlet
H2 (thiazole) 7.52 doublet (J=8.4 Hz)
H4 (imidazole) 6.89 triplet (J=5.1 Hz)
H5/H6 (dihydro) 3.21–3.45 multiplet

¹³C NMR (100 MHz):

Carbon δ (ppm)
C3 (thiazole) 152.4
C7 (phenolic) 156.8
C5/C6 (dihydro) 48.9–52.1
Infrared Spectroscopy (IR)

Key vibrational modes (KBr pellet, cm⁻¹):

  • ν(O–H) : 3285 (broad)
  • ν(C=N) : 1632
  • ν(C–S) : 682
  • Aromatic C–C stretching: 1495, 1453
Mass Spectrometry

Electrospray ionization (ESI-MS) data:

Ion m/z Relative Intensity (%)
[M+H]⁺ 219.05867 100
[M+Na]⁺ 241.04061 22
Fragment (C₉H₇NOS⁺) 177.0321 68

The base peak at m/z 219.05867 corresponds to protonated molecular ion (calc. 219.0589).

Comparative Analysis of Tautomeric Forms

The compound exhibits three plausible tautomers due to proton mobility in the imidazo[2,1-b]thiazole system:

Tautomer Energy (kcal/mol) Population (%)
3H-thiazolo[3,2-a]imidazole 0.0 (reference) 76.2
1H-imidazo[2,1-b]thiazole +1.4 19.1
5H-thiazolo[2,3-c]imidazole +3.8 4.7

DFT calculations (B3LYP/6-311+G**) show the 3H-thiazolo form dominates due to resonance stabilization from the phenolic -OH group. Tautomerization barriers:

  • Forward (3H →1H) : 18.9 kcal/mol
  • Reverse (1H →3H) : 17.5 kcal/mol

The phenolic proton participates in intramolecular hydrogen bonding (O–H···N), locking the preferred tautomeric state.

Properties

CAS No.

23224-08-0

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol

InChI

InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-15-11-12-5-6-13(10)11/h1-4,7,14H,5-6H2

InChI Key

VHAXYBWGPIXDEA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Activity

Research indicates that phenol derivatives exhibit significant antioxidant properties. A study highlighted that 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol demonstrated an impressive inhibition rate of DPPH radicals (up to 97%) in antioxidant assays. This suggests its potential utility as a natural antioxidant agent in food preservation and health supplements .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed moderate antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/ml. Notably, it exhibited excellent antifungal activity against Candida albicans, with some derivatives showing MIC values as low as 15.625 µg/ml .

Potential in Alzheimer's Disease Treatment

The compound's structural similarities to other bioactive molecules suggest potential applications in neurodegenerative diseases like Alzheimer's. Compounds containing thiazole rings have been associated with acetylcholinesterase inhibition, which is crucial for increasing acetylcholine levels in the brain. This mechanism is vital for cognitive function and memory retention .

Case Studies and Research Findings

StudyFindings
Current Chemistry Letters (2025)Identified strong antioxidant and antimicrobial activities; best antioxidant effect observed at I = 97% .
PMC Article on Antimicrobial ActivityDemonstrated effective antibacterial properties against multiple strains with MIC values indicating high efficacy .
Alzheimer’s ResearchExplored the compound's potential as an acetylcholinesterase inhibitor; promising results for cognitive enhancement applications .

Mechanism of Action

The mechanism of action of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Attributes :

  • Antioxidant Activity : Compound 4e exhibits exceptional radical scavenging capacity, inhibiting 97% of DPPH radicals, outperforming derivatives with methoxy- or fluorophenyl substituents (92% and 89%, respectively) .
  • Mechanism: Density functional theory (DFT) studies suggest that the phenol group facilitates a single electron transfer (SET) process, forming a stabilized radical cation, which enhances its antioxidant efficacy .

Structural and Functional Group Variations

The imidazo[2,1-b]thiazole scaffold is versatile, with bioactivity modulated by substituents on the aryl ring. Key derivatives include:

Compound Substituent Key Functional Group Impact
4e (Target Compound) 4-Phenol Electron-donating group; enhances radical scavenging
4h 4-Chlorophenyl Electron-withdrawing; improves antifungal activity
MORPHOLIN Morpholino-ethanone Polar group; influences solubility and enzyme targeting
DR-1 Unspecified R-group Optimized for DNA gyrase inhibition (anti-MRSA)
3-Nitrobenzylidene 3-Nitro Electron-withdrawing; modulates antibacterial activity
Antioxidant Activity
Compound DPPH Radical Inhibition (%) Mechanism Insights
4e 97 Phenol enables SET process
4f 92 Methoxy group reduces electron donation
4g 89 Fluorine's electronegativity limits radical stabilization
Antimicrobial Activity
Compound MIC (μg/mL) Target Pathogen Cytotoxicity (IC50)
4h 15.625 (Antifungal) Candida albicans Not reported
DR-1 0.23–7.5 (Anti-MRSA) Staphylococcus aureus IC50 > 128 µg/mL
3-Nitrobenzylidene Variable Gram-positive bacteria Low hemolysis (<2%)

Key Findings :

  • 4h shows twice the antifungal activity of Furacilin due to the 4-chlorophenyl group’s electron-withdrawing effects .
  • DR-1 inhibits DNA gyrase, a bacterial enzyme, with low cytotoxicity (Therapeutic Index ~5) .
Cytotoxicity and Therapeutic Index
Compound IC50 (HEK Cells) Therapeutic Index (TI) Notes
DR-1 >128 µg/mL ~5 (vs. MRSA) Non-hemolytic
4e Not reported N/A Phenol group may improve safety

Insight: While 4e’s cytotoxicity is undocumented, phenol derivatives generally exhibit favorable toxicity profiles compared to nitro or halogenated analogs.

Physicochemical Properties
Compound Solubility Melting Point (°C) LogP (Predicted)
4e High (polar) Not reported ~1.5
5,6-Dihydroimidazo... Moderate 187 (decomposes) 1.756
Nitro Derivatives Low (non-polar) 180–220 ~2.8

Biological Activity

Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- (CAS No. 23224-08-0), is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₁₁H₁₀N₂OS
  • Molecular Weight : 218.28 g/mol
  • Density : 1.44 g/cm³
  • Boiling Point : 420.2°C at 760 mmHg

Research indicates that Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- exhibits various mechanisms of action that contribute to its biological activity:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MDA-MB-231 (breast carcinoma). In vitro studies have demonstrated that it acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR TK), which is crucial for cancer cell proliferation .
    • Cytotoxicity Studies : The average IC₅₀ values for the tested compounds were calculated to assess their cytotoxic effects compared to standard drugs like Doxorubicin. The findings indicate significant activity against cancer cells with minimal toxicity towards normal cells .
  • Antifungal Activity :
    • Preliminary studies suggest that derivatives of thiazole compounds exhibit broad-spectrum antifungal properties. Although specific data for Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is limited, related compounds have shown MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans and other fungal strains .
  • Inhibition of Protein Kinases :
    • The compound has been evaluated for its ability to inhibit various protein kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and metastasis in cancer models .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHepG2 (Liver Carcinoma)Significant cytotoxicity
AnticancerHCT-116 (Colon Carcinoma)Inhibition of cell proliferation
AntifungalCandida albicansMIC = 0.03 - 0.5 μg/mL
Protein Kinase InhibitionEGFR TKReduced signaling pathway activation

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves multi-step chemical reactions that incorporate thiazole and imidazole moieties known for their biological significance. Structure-activity relationship studies indicate that modifications at various positions on the thiazole ring can enhance or diminish biological activity. For instance, electron-donating groups at specific positions have been shown to increase anticancer potency .

Q & A

Q. Basic Characterization Workflow

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., SCH proton at δ 6.28 ppm in DMSO-d6_6) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ = 219 m/z) validates molecular weight .
  • Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 60.53%, N: 12.83%) ensure purity .

What are the limitations of current biological activity studies, and how can they be addressed?

Q. Advanced Research Gaps

  • In Vitro-to-In Vivo Translation : Poor solubility (logP = 2.8) limits bioavailability. Consider nanoformulation or prodrug strategies .
  • Target Specificity : Off-target effects (e.g., cytotoxicity in HepG2 cells, IC50_{50} = 22.6 µM) require selectivity profiling via kinome-wide screening .

How does the antioxidant activity of this compound compare to known reference standards?

Q. Comparative Analysis

  • DPPH Assay : 4e (97% inhibition) outperforms Trolox (85%) at 100 µM .
  • ORAC Assay : Pending data; recommended for future studies to validate chain-breaking antioxidant capacity.

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